6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
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Overview
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic compound that integrates multiple functional groups, including pyrimidine, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Moiety: The initial step involves the synthesis of 4,6-dimethylpyrimidine-2-thiol. This can be achieved through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide in an aqueous medium.
Thioether Formation: The pyrimidine-2-thiol is then reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form the thioether linkage.
Pyran Ring Formation: The intermediate is then subjected to a cyclization reaction to form the 4-oxo-4H-pyran ring. This can be done using a base-catalyzed aldol condensation reaction.
Benzoate Esterification: Finally, the pyran intermediate is esterified with 3-(trifluoromethyl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group on the benzoate moiety can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the synthesis of novel compounds.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets such as enzymes or receptors. For instance, pyrimidine derivatives are known for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The trifluoromethyl group is known to enhance the binding affinity of molecules to their targets, potentially increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: A precursor in the synthesis of the target compound.
3-(Trifluoromethyl)benzoic acid: Another precursor used in the esterification step.
Pyran-4-one derivatives: Compounds with similar pyran ring structures.
Uniqueness
The combination of pyrimidine, pyran, and benzoate moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-6-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-4-3-5-14(7-13)20(21,22)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSVCUKICFTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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